molecular formula C12H10FN B1435763 6-Cyclopropyl-8-fluoroisoquinoline CAS No. 1818847-45-8

6-Cyclopropyl-8-fluoroisoquinoline

Cat. No.: B1435763
CAS No.: 1818847-45-8
M. Wt: 187.21 g/mol
InChI Key: LUHTZZAWGLPNFQ-UHFFFAOYSA-N
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Description

6-Cyclopropyl-8-fluoroisoquinoline is a chemical compound belonging to the class of isoquinoline derivatives. The compound’s molecular formula is C12H10FN, and it possesses a molecular weight of 187.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-8-fluoroisoquinoline typically involves the introduction of fluorine onto the isoquinoline ring. This can be achieved through various synthetic methodologies, including:

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity. One such method involves the use of solid dispersion techniques to enhance the solubility and bioavailability of the compound .

Properties

IUPAC Name

6-cyclopropyl-8-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN/c13-12-6-10(8-1-2-8)5-9-3-4-14-7-11(9)12/h3-8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHTZZAWGLPNFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C3C=NC=CC3=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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